2-(1H-Indol-3-yl)ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate
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Overview
Description
2-(1H-Indol-3-yl)ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate is a complex organic compound that features an indole moiety linked to a purine derivative via a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the indole and purine derivatives, followed by their coupling through a tetrahydrofuran intermediate. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
2-(1H-Indol-3-yl)ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and other high-value chemicals.
Mechanism of Action
The mechanism by which 2-(1H-Indol-3-yl)ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate exerts its effects involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological pathways. The exact mechanism of action depends on the specific context in which the compound is used and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)ethyl phosphate: A simpler derivative that lacks the purine and tetrahydrofuran moieties.
Adenosine triphosphate (ATP): A biologically important compound that shares the purine and phosphate components.
Indole-3-acetic acid (IAA): A plant hormone that contains the indole moiety.
Uniqueness
2-(1H-Indol-3-yl)ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate is unique due to its combination of indole, purine, and tetrahydrofuran structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N6O7P |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-(1H-indol-3-yl)ethyl hydrogen phosphate |
InChI |
InChI=1S/C20H23N6O7P/c21-18-15-19(24-9-23-18)26(10-25-15)20-17(28)16(27)14(33-20)8-32-34(29,30)31-6-5-11-7-22-13-4-2-1-3-12(11)13/h1-4,7,9-10,14,16-17,20,22,27-28H,5-6,8H2,(H,29,30)(H2,21,23,24)/t14-,16-,17-,20-/m1/s1 |
InChI Key |
XCYXAEQLIBUHLQ-WVSUBDOOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCOP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCOP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Origin of Product |
United States |
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